2-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Description
2-(4-Ethylpiperazin-1-yl)pyridin-3-amine (CAS: 937603-15-1) is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 3-position and a 4-ethylpiperazinyl moiety at the 2-position. Its molecular formula is C₁₁H₁₈N₄, with a molecular weight of 206.293 g/mol . This compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors or neurotransmitter analogs due to the piperazine moiety’s role in modulating pharmacokinetics and target binding .
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N4/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9,12H2,1H3 |
InChI Key |
QARWJYSMYHGOJV-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=CC=N2)N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Differences
Substituent Effects: The ethyl group in this compound increases steric bulk and lipophilicity compared to methyl or unsubstituted piperazine analogs. This may enhance membrane permeability but reduce aqueous solubility . The unsubstituted piperazine analog (CAS: 87394-62-5) lacks alkyl groups, maximizing polar surface area and hydrogen-bonding capacity, which could favor solubility but limit blood-brain barrier penetration.
Hydrogen-Bonding Capacity: All analogs share one H-bond donor (NH₂) and four H-bond acceptors (pyridine N, piperazine N).
Synthetic Accessibility :
- These compounds are typically synthesized via Buchwald-Hartwig coupling or nucleophilic aromatic substitution. For example, 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (CAS: 295349-69-8) is prepared using Pd-catalyzed coupling of bromopyrimidine with methylpiperazine . Similar methods apply to the target compound, though yields may vary with substituent steric demands.
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